molecular formula C25H19N3O5 B2402499 2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922029-82-1

2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2402499
CAS No.: 922029-82-1
M. Wt: 441.443
InChI Key: IMUSQOZQVVUMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C25H19N3O5 and its molecular weight is 441.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

  • The compound is used in the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This synthesis produces chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, highlighting its utility in creating optically active compounds with high yields and enantioselectivities (Munck et al., 2017).

Synthesis of Anticonvulsant Agents

  • A series of acetamide derivatives, including the compound , were synthesized and evaluated for anticonvulsant activity. These derivatives demonstrated protection against seizures in experimental models, indicating their potential in developing anticonvulsant therapies (Nikalje et al., 2011).

Anti-Inflammatory Applications

  • Derivatives of this compound have been synthesized and shown to exhibit promising anti-inflammatory activity in both in vitro and in vivo models. These studies underscore its relevance in the development of new anti-inflammatory agents (Nikalje et al., 2015).

Antimicrobial Activities

  • The compound, when modified, has shown potential in antimicrobial applications. Newly synthesized derivatives exhibited promising antibacterial activities, suggesting their possible use as antimicrobial agents (Patel & Dhameliya, 2010).

Pharmacological Characterization

  • Its derivatives have been used to study the pharmacological effects on various receptors and GPCRs. These studies help in understanding the compound's interaction with biological systems, guiding the development of drugs with specific target profiles (Naporra et al., 2016).

Synthesis of Anticancer Agents

  • Recent research has explored the synthesis of novel derivatives containing this compound as potential anticancer agents. These derivatives have shown potent activity against specific cancer cell lines, indicating its utility in cancer research and therapy development (Zhang et al., 2023).

Quantum Chemical Studies

  • The compound and its derivatives have been subjected to quantum chemical studies to understand their molecular properties better. Such studies are essential in drug design and material science applications (Al-Amiery et al., 2016).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O5/c1-2-27-19-9-5-6-10-21(19)33-20-12-11-15(13-18(20)25(27)32)26-22(29)14-28-23(30)16-7-3-4-8-17(16)24(28)31/h3-13H,2,14H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSQOZQVVUMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.